Sodium formate

描述

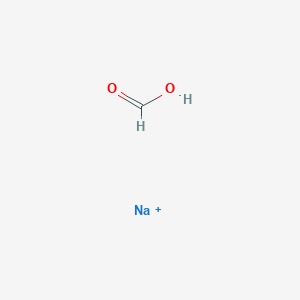

Sodium formate (HCOONa) is the sodium salt of formic acid, characterized as a white, crystalline powder with high water solubility (97 g/100 mL at 20°C) . Its molecular weight is 68.01 g/mol, and it melts at 253°C. Key applications include de-icing, leather tanning, catalysis, and microbial metabolism . This article compares this compound with structurally or functionally related compounds, highlighting differences in properties, reactivity, and industrial applications.

科学研究应用

Industrial Applications

1.1 Textile Industry

Sodium formate is widely used in the textile industry for dyeing and printing processes. It acts as a buffering agent that helps maintain the pH during dye application, ensuring consistent color development and improved dye uptake.

| Application | Description |

|---|---|

| Dyeing | Maintains pH for optimal dye uptake |

| Printing | Enhances color fastness and stability |

1.2 Oil and Gas Industry

In oil drilling, saturated this compound solutions serve as drilling fluids due to their high density and biodegradability. These solutions stabilize boreholes and reduce the risk of blowouts.

| Property | Value |

|---|---|

| Density range | 1.0 - 2.3 g/cm³ |

| Biodegradability | Rapid and complete |

1.3 De-icing Agent

this compound is employed as a de-icer on airport runways because it is less harmful to the environment compared to traditional salts. It effectively lowers the freezing point of water, preventing ice formation.

| Feature | Benefit |

|---|---|

| Environmental impact | Less corrosive than traditional salts |

| Efficiency | Rapidly breaks down ice |

Agricultural Applications

This compound has been approved for use in organic farming within the European Union since June 2012. It serves as a dietary electrolyte balance enhancer in animal feed, promoting better health and productivity.

| Application | Benefits |

|---|---|

| Feed additive | Improves dietary electrolyte balance |

| Preservative | Extends shelf-life of feed |

Pharmaceutical Applications

In pharmaceutical research, this compound is utilized as a reagent in various synthesis processes. It plays a role in the production of important compounds such as formic acid and oxalic acid, which are precursors for numerous drugs.

Case Study: Cytotoxic Effects

A study demonstrated that this compound induces autophagy and apoptosis in cancer cells via the JNK signaling pathway, suggesting potential applications in cancer treatment.

- Cell Line: 661W cells

- Concentration: 15-120 mM

- Findings: Dose-dependent reduction in cell viability

Environmental Applications

This compound is recognized for its role in environmental remediation efforts, particularly in heavy metal precipitation processes. It can effectively precipitate heavy metals from wastewater, making it valuable for pollution control.

Case Study: Heavy Metal Precipitation

Research indicates that this compound can be used to precipitate noble metals from solutions, enhancing recovery rates in mining operations.

作用机制

Sodium formate can be compared with other formates and de-icing agents:

Sodium Acetate: Sodium acetate has a higher chemical oxygen demand compared to this compound, making this compound a more environmentally friendly option.

Potassium Formate: Potassium formate is another de-icing agent with similar properties but different solubility and environmental impact.

Calcium Formate: Calcium formate is used in similar applications but has different solubility and stability characteristics.

相似化合物的比较

Comparison with Similar Compounds

Comparison with Other Formate Salts

Potassium Formate (HCOOK):

- Physical Properties: Potassium formate has a lower melting point (~160°C) and higher solubility (313 g/100 mL at 20°C) than sodium formate.

Ethyl Formate (C₃H₆O₂):

- Chemical Nature: An ester, unlike the ionic this compound.

- Applications: Used as a fumigant and flavoring agent, whereas this compound serves as a reducing agent and buffer .

Calcium Formate (Ca(HCOO)₂):

- Functionality: Used in concrete additives for its setting acceleration properties. This compound is less common in construction but excels in leather processing .

Table 1: Physical Properties of Formate Salts

| Compound | Melting Point (°C) | Solubility (g/100 mL, 20°C) | Key Applications |

|---|---|---|---|

| This compound | 253 | 97 | De-icing, catalysis |

| Potassium Formate | ~160 | 313 | Oil drilling, de-icing |

| Ethyl Formate | -80 | 9 | Fumigant |

Comparison with Sodium Acetate (CH₃COONa)

- Redox Reactivity: this compound acts as a hydride donor in catalytic hydrogenation, enabling NADH generation in cancer cells, while sodium acetate lacks this capability .

- Thermal Stability: Sodium acetate has a higher melting point (324°C) and is used in heat packs, whereas this compound’s lower melting point suits liquid-based applications .

Comparison with Formic Acid (HCOOH)

- Handling and Safety: Formic acid is a corrosive liquid, requiring careful handling. This compound, as a solid, offers safer storage and transport .

- Oxidation Behavior: Under iron pyrophosphate catalysis, formic acid oxidizes to CO₂, whereas this compound remains inert .

De-icing Efficiency

- This compound clusters enhance ice penetration due to unique intermolecular interactions, outperforming potassium formate at lower temperatures .

Catalysis

- In cancer cell studies, 2 mM this compound reduced the NAD⁺/NADH ratio from 4.5 to 1.1, demonstrating its redox utility, unlike acetate .

生物活性

Sodium formate (NaHCOO) is a salt derived from formic acid and has garnered attention for its biological activities, particularly in cellular processes such as apoptosis, metabolism, and potential applications in animal feed. This article reviews the current understanding of this compound's biological activity, supported by case studies and research findings.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cell types, notably in 661W cells (a retinal cell line). A study indicated that this compound triggers apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Key findings include:

- Caspase Activation : Treatment with this compound increased levels of cleaved caspases (caspase-3 and caspase-9), which are critical mediators of apoptosis. The study demonstrated that higher concentrations (15 mM and 30 mM) led to significant increases in apoptotic markers compared to control groups .

- Reactive Oxygen Species (ROS) Generation : this compound exposure resulted in elevated ROS levels, indicating oxidative stress as a contributing factor to its cytotoxic effects. The DCFH-DA staining method revealed a marked increase in fluorescence intensity, correlating with increased intracellular ROS .

- Bcl-2 Family Protein Modulation : this compound treatment decreased the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax, suggesting a shift towards a pro-apoptotic environment .

Metabolic Effects

Recent studies have explored the metabolic impacts of this compound supplementation in animal models:

- Body Weight and Gut Microbiota : A study on female mice indicated that this compound supplementation resulted in significant weight gain and an increase in bifidobacteria, beneficial gut microbiota. Plasma analysis showed reduced levels of proteogenic amino acids and increased citrate levels, suggesting enhanced metabolic activity related to the tricarboxylic acid (TCA) cycle .

- Variability in Male Mice : In contrast, male mice exhibited variable responses to this compound supplementation, highlighting potential sex-based differences in metabolic processing .

Toxicological Profile

This compound's safety profile has been assessed through various studies:

- Excretion Studies : In human subjects ingesting this compound, rapid absorption was observed with peak plasma levels reached within 10 to 30 minutes. Urinary excretion was also rapid, indicating efficient metabolism and clearance from the body .

- Long-term Studies : Animal studies involving continuous administration of this compound over extended periods showed no significant adverse effects, although slight increases in urinary excretion were noted at higher doses .

Case Studies

Several case studies have highlighted the utility of this compound beyond basic biological activity:

- Carbon Storage Applications : this compound has been investigated for its potential in geological carbon storage as an aqueous solution. The properties of this solution facilitate carbon capture processes, showcasing this compound's versatility beyond biological contexts .

- Feed Additive Efficacy : The European Food Safety Authority (EFSA) concluded that this compound could serve as an effective preservative in animal feed, with potential benefits for animal health and growth performance .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Apoptosis Induction | This compound activates JNK signaling pathway leading to increased apoptosis via caspase activation. |

| Oxidative Stress | Elevated ROS levels observed post-treatment; indicative of oxidative stress-related cytotoxicity. |

| Metabolic Impact | Anabolic effects noted in female mice; increased gut bifidobacteria; reduced plasma amino acids. |

| Safety Profile | Rapid absorption and excretion; long-term studies show no significant toxicity at tested doses. |

| Carbon Storage | Potential application as a carbon capture agent in geological storage solutions. |

| Feed Additive | Recognized efficacy as a preservative in animal feed with health benefits for livestock. |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing sodium formate’s phase transitions under varying conditions?

To study phase transitions (e.g., crystalline-to-liquid), researchers should employ differential scanning calorimetry (DSC) to measure enthalpy changes and X-ray diffraction (XRD) to confirm structural shifts. Thermodynamic data, such as triple-point temperatures (530.46 K) and entropy values (ΔStrs = 33.39 J/mol·K), must be cross-validated against NIST-standardized datasets . Calibration with reference materials and adherence to ISO guidelines ensure reproducibility.

Q. How can this compound’s purity be assessed in laboratory-scale synthesis?

Purity analysis requires a combination of titration (e.g., acid-base titration for formate ion quantification) and spectroscopic methods (FTIR for functional group verification). High-performance liquid chromatography (HPLC) with UV detection is recommended for detecting organic impurities. Cross-referencing with Sigma-Aldrich’s protocols for reagent-grade this compound (97% purity) ensures methodological rigor .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye irritation.

- Ventilation systems to mitigate inhalation risks (LD50 = 11,200 mg/kg in mice).

- Storage in airtight containers to prevent hygroscopic degradation.

Emergency protocols for spills (neutralization with weak bases) and fire hazards (CO₂ extinguishers) are outlined in MSDS guidelines .

Advanced Research Questions

Q. How do impurities in this compound impact its efficacy as a reducing agent in catalytic systems?

Trace metals (e.g., Fe³⁺) or residual acids can alter redox potentials, leading to unintended side reactions. Researchers should conduct controlled doping experiments paired with cyclic voltammetry to map impurity effects. Studies by Jiuan Chemical highlight the need for purity thresholds >99% in catalytic applications to avoid kinetic interference .

Q. What methodologies resolve contradictions in this compound’s environmental toxicity data across aquatic and terrestrial models?

Discrepancies arise from species-specific sensitivities and matrix effects (e.g., soil vs. water). A tiered ecotoxicological approach is recommended:

- Acute toxicity assays (e.g., Daphnia magna LC50 tests).

- Chronic exposure studies with soil microbiota (ATP luminescence assays).

- Cross-validation using OECD guidelines and NIST environmental fate models .

Q. How can this compound’s role in enzymatic cascades be optimized for pharmaceutical synthesis?

Case studies demonstrate its utility in synthesizing enantiopure 1,2-amino alcohols via NADH-dependent reductases. Key parameters include:

- pH stabilization (7–8.5) to maintain enzyme activity.

- Co-factor regeneration using this compound dehydrogenases.

- Kinetic modeling to balance substrate inhibition and reaction yield .

Q. What advanced techniques validate this compound’s compatibility with sustainable agricultural practices?

Controlled field trials should measure:

- Soil pH modulation (target range 6.5–7.5).

- Carbon sequestration potential via formate-to-CO₂ conversion rates.

- Synergistic effects with biofertilizers (e.g., rhizobia nodulation efficiency).

Contradictory results on crop tolerance require meta-analyses of peer-reviewed agronomic datasets .

Q. Methodological Best Practices

- Data Standardization : Use FAIR-compliant formats (e.g., JCAMP-DX for spectroscopic data) to ensure interoperability .

- Reproducibility : Document synthesis parameters (temperature, catalysts) using electronic lab notebooks (ELNs) .

- Ethical Reporting : Disclose conflicts of interest, especially in studies funded by chemical manufacturers .

Q. Contradictions and Open Challenges

属性

IUPAC Name |

sodium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HCOONa, NaHCOO, CHNaO2 | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Sodium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027090 | |

| Record name | Sodium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, White deliquescent solid; [Merck Index] White powder; [MSDSonline], HYGROSCOPIC WHITE GRANULES OR CRYSTALLINE POWDER. | |

| Record name | Formic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BOILING POINT: DECOMPOSES; DELIQUESCENT | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOLUBLE IN ALCOHOL, INSOL IN ETHER, SOLUBLE IN GLYCEROL, SOLUBILITY IN WATER: 97.2 G/100 CC @ 20 °C, SOLUBILITY IN WATER: 160 G/100 CC @ 100 °C, Solubility in water, g/100ml at 20 °C: 97 | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.92 @ 20 °C, 1.9 g/cm³ | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS MONOCLINIC CRYSTALS, WHITE GRANULES OR CRYSTALLINE POWDER | |

CAS No. |

141-53-7 | |

| Record name | Sodium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387AD98770 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

253 °C | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。